Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate
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Overview
Description
Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of cyclohexanone and malonic acid, characterized by the presence of ester functional groups. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate typically involves the reaction of cyclohexanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) or hydrazine (N2H4) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms oximes or hydrazones.
Scientific Research Applications
Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Cyclohexanone derivatives: Compounds with similar cyclohexane rings but different substituents.
Methyl esters: Compounds with similar ester functional groups
Uniqueness
Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate is unique due to its combination of a cyclohexane ring with ester groups, providing a versatile platform for various chemical transformations. Its structure allows for multiple functionalization possibilities, making it valuable in synthetic organic chemistry .
Properties
CAS No. |
88710-74-1 |
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Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(1-methyl-3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C15H24O5/c1-5-19-12(17)15(4,13(18)20-6-2)14(3)9-7-8-11(16)10-14/h5-10H2,1-4H3 |
InChI Key |
RNMIMAQCWIFZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)C1(CCCC(=O)C1)C |
Origin of Product |
United States |
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